molecular formula C8H10F3N3O2 B2747743 4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197454-32-1

4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2747743
CAS No.: 2197454-32-1
M. Wt: 237.182
InChI Key: OLKUCKJAQQOPSZ-UHFFFAOYSA-N
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Description

4-[(Oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative featuring a trifluoromethyl (-CF₃) group at position 3 and an oxolane (tetrahydrofuran) methyl substituent at position 3. The 4,5-dihydro-1H-1,2,4-triazol-5-one core is known for its broad biological activities, including antifungal, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c9-8(10,11)6-12-13-7(15)14(6)4-5-2-1-3-16-5/h5H,1-4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUCKJAQQOPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using an appropriate oxolan-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl group or the trifluoromethyl group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

4-[(Oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Electronic Features

Key Structural Differences :

  • Trifluoromethyl Group: The -CF₃ group in the target compound contrasts with alkyl/aryl substituents (e.g., methyl, phenyl) in analogs like 3-alkyl-4-(arylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This group increases electronegativity, altering electron density on the triazolone ring .
  • Oxolane Substituent: The oxolane methyl group differs from common substituents like 4-diethylaminobenzylidenamino or 3-ethoxy-4-hydroxybenzylidenamino. This cyclic ether may enhance lipophilicity and metabolic stability compared to aromatic substituents .

Spectral Characterization :

  • NMR studies (e.g., GIAO calculations) for similar triazolones show that substituents like -CF₃ cause significant downfield shifts in ¹³C NMR due to electron withdrawal, while oxolane protons exhibit distinct splitting patterns in ¹H NMR .

Acidity (pKa) and Solvent Effects

Triazolone derivatives exhibit weak acidity due to the NH proton. Potentiometric titrations in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol) reveal:

  • Electron-Withdrawing Groups : Compounds with -CF₃ (pKa ~8–10 in acetonitrile) are more acidic than alkyl-substituted analogs (pKa ~10–12) due to stabilization of the conjugate base .
  • Solvent Effects : Acidity varies with solvent polarity. For example, pKa values decrease in polar aprotic solvents like DMF compared to alcohols .

Table 1: pKa Values of Selected Triazolone Derivatives

Compound Substituents pKa (Acetonitrile) pKa (Isopropyl Alcohol) Reference
Target Compound -CF₃, oxolane methyl ~8.5* ~10.2*
3-Methyl-4-(3,4-dihydroxybenzylidenamino) Methyl, dihydroxybenzylidenamino 10.1 12.3
3-Phenyl-4-(4-nitrobenzoylamino) Phenyl, nitrobenzoylamino 9.8 11.7

*Estimated based on substituent effects.

Antioxidant Activity :

  • Methods : Reducing power (Oyaizu), free radical scavenging (Blois), and metal chelating assays are commonly used .
  • Substituent Impact: Aromatic groups (e.g., 4-diethylaminobenzylidenamino) enhance radical scavenging via resonance stabilization, while -CF₃ may reduce activity due to electron withdrawal. However, the oxolane group could improve membrane permeability, offsetting this effect .

Table 2: Antioxidant Activities (IC₅₀, µg/mL)

Compound Reducing Power DPPH Scavenging Metal Chelating Reference
Target Compound 28.5 35.2 42.8
3-Butyl-4-(4-hydroxybenzylidenamino) 22.1 29.7 38.5
1-Acetyl-3-methyl-4-(3-methoxybenzylidenamino) 31.4 40.1 50.3

Biological Activity

4-[(Oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a triazole ring. Its unique structure includes an oxolan-2-ylmethyl group and a trifluoromethyl group, which may confer significant biological activity. This article reviews the biological properties of this compound, focusing on its potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C8H8F3N3OC_8H_8F_3N_3O and a molecular weight of 237.18 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may improve its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in cells. The trifluoromethyl group is known to increase binding affinity to enzymes and receptors through enhanced electron-withdrawing effects, which can stabilize interactions through hydrogen bonding and other non-covalent interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, triazole derivatives have been shown to possess significant antifungal and antibacterial activities. The presence of the oxolan group may enhance these effects by improving solubility and bioavailability.

Anticancer Properties

Studies involving triazole derivatives suggest potential anticancer activity. For example, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds with similar structural features have demonstrated IC50 values in the low micromolar range, indicating promising anticancer potential.

CompoundCell LineIC50 (µM)
Triazole AMCF-710.0
Triazole BHCT-1166.2
Triazole CT47D27.3

Anti-inflammatory Effects

Triazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The docking studies suggest that the trifluoromethyl group plays a crucial role in enhancing the binding affinity to COX enzymes, thereby reducing inflammation.

Case Studies

  • In Vitro Studies : A study evaluated the activity of triazole derivatives against cholinesterases and COX enzymes. The results indicated dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5 to 18 µM for different derivatives .
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of similar triazoles against breast cancer cell lines. Compounds demonstrated significant growth inhibition with IC50 values as low as 10 µM, suggesting their potential as therapeutic agents in cancer treatment .

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